molecular formula C9H7F3N2O B13597418 alpha-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-methanol

alpha-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-methanol

Katalognummer: B13597418
Molekulargewicht: 216.16 g/mol
InChI-Schlüssel: YKEKXCVCXSYJJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-Trifluoro-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-ol is a compound that features a trifluoromethyl group attached to an imidazo[1,2-a]pyridine ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-ol typically involves the reaction of 3-bromo-1,1,1-trifluoro-4-isopropoxybut-3-en-2-one with 4-methylpyridin-2-amine. This reaction is carried out under specific conditions to ensure the formation of the desired product . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,2-Trifluoro-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoro-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of biological systems, particularly in understanding enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials with unique properties, such as improved stability or reactivity.

Wirkmechanismus

The mechanism of action of 2,2,2-trifluoro-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The imidazo[1,2-a]pyridine ring system can also interact with various biological pathways, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-{imidazo[1,2-a]pyridin-3-yl}ethan-1-ol is unique due to the presence of both the trifluoromethyl group and the imidazo[1,2-a]pyridine ring system. This combination imparts distinct chemical and biological properties, making it valuable for various applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the imidazo[1,2-a]pyridine ring system provides a versatile scaffold for further functionalization.

Eigenschaften

Molekularformel

C9H7F3N2O

Molekulargewicht

216.16 g/mol

IUPAC-Name

2,2,2-trifluoro-1-imidazo[1,2-a]pyridin-3-ylethanol

InChI

InChI=1S/C9H7F3N2O/c10-9(11,12)8(15)6-5-13-7-3-1-2-4-14(6)7/h1-5,8,15H

InChI-Schlüssel

YKEKXCVCXSYJJF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC=C(N2C=C1)C(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.